molecular formula C23H24ClN3O5 B8276091 5-(5-Chloro-2,4-Dihydroxyphenyl)-N-Ethyl-4-[4-(Morpholin-4-Ylmethyl)phenyl]isoxazole-3-Carboxamide

5-(5-Chloro-2,4-Dihydroxyphenyl)-N-Ethyl-4-[4-(Morpholin-4-Ylmethyl)phenyl]isoxazole-3-Carboxamide

Cat. No. B8276091
M. Wt: 457.9 g/mol
InChI Key: APGOABVITLQCKW-UHFFFAOYSA-N
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Description

5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes a chlorinated phenyl ring, a morpholine moiety, and an isoxazole ring

Preparation Methods

The synthesis of 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide involves multiple steps and specific reaction conditions. One of the methods involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.

    Medicine: The compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that result in various biological effects .

Comparison with Similar Compounds

5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide can be compared with other similar compounds, such as:

    5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide: This compound has a pyrazole ring instead of an isoxazole ring, which may result in different chemical and biological properties.

    5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]pyrrole-3-carboxamide: This compound has a pyrrole ring, which may affect its reactivity and interactions with biological targets.

    5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]thiazole-3-carboxamide: This compound contains a thiazole ring, which may confer different pharmacological activities

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.

properties

Molecular Formula

C23H24ClN3O5

Molecular Weight

457.9 g/mol

IUPAC Name

5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H24ClN3O5/c1-2-25-23(30)21-20(22(32-26-21)16-11-17(24)19(29)12-18(16)28)15-5-3-14(4-6-15)13-27-7-9-31-10-8-27/h3-6,11-12,28-29H,2,7-10,13H2,1H3,(H,25,30)

InChI Key

APGOABVITLQCKW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

BCl3 (1M sol. in CH2Cl2, 3.87 ml, 3.87 mmol) was added dropwise to a solution of the crude 5-(2,4-Bis-benzyloxy-5-chloro-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide (810 mg, ˜1.29 mmol) in CH2Cl2 (30 ml) at 0° C. The reaction was then allowed to reach RT. Saturated aqueous NaHCO3 (40 ml) was then added slowly and the resultant mixture concentrated in vacuo. This was then partitioned between EtOAc (3×50 ml) and water (50 ml). The combined, dried (Na2SO4) organics were evaporated in vacuo. Flash chromatography eluting with CH2Cl2—10% MeOH/1% NH3/CH2Cl2 afforded 5-(5-Chloro-2,4-dihydroxy-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide (380 mg, 64% over 2 steps) as a yellow foam, LC/MS: RT=1.751 min. 458.2 (MH+).
Name
Quantity
3.87 mL
Type
reactant
Reaction Step One
Name
5-(2,4-Bis-benzyloxy-5-chloro-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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